molecular formula C24H14Cl2N2O4 B11563616 [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

Cat. No.: B11563616
M. Wt: 465.3 g/mol
InChI Key: XUJLFEOPPSZOMF-UHFFFAOYSA-N
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Description

[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a complex organic compound that features a naphthalene core substituted with a nitrophenyl group and a dichlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves a multi-step process:

    Formation of the Iminomethyl Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with 2-aminonaphthalene under acidic conditions to form the iminomethyl intermediate.

    Esterification: The iminomethyl intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can also be reduced using reagents such as tin(II) chloride in hydrochloric acid.

    Substitution: The dichlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Tin(II) Chloride: Used in acidic conditions for the reduction of the nitro group.

    Nucleophiles: Such as amines or thiols, can be used for substitution reactions on the dichlorobenzoate ester.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Esters: Formed from nucleophilic substitution reactions on the dichlorobenzoate ester.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving nitro and ester groups.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] benzoate: Similar structure but lacks the dichloro substitution.

    [1-[(3-aminophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both the nitro group and the dichlorobenzoate ester in [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate makes it unique compared to similar compounds

Properties

Molecular Formula

C24H14Cl2N2O4

Molecular Weight

465.3 g/mol

IUPAC Name

[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H14Cl2N2O4/c25-16-9-10-20(22(26)12-16)24(29)32-23-11-8-15-4-1-2-7-19(15)21(23)14-27-17-5-3-6-18(13-17)28(30)31/h1-14H

InChI Key

XUJLFEOPPSZOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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